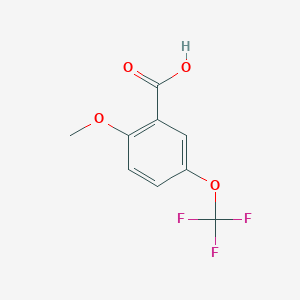

2-methoxy-5-(trifluoromethoxy)benzoic Acid

Numéro de catalogue B060894

Poids moléculaire: 236.14 g/mol

Clé InChI: HURBWIHJHDFCGU-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06211199B1

Procedure details

According to the method of Heterocycles, 16, 2091 (1981), combine 2-methoxy-5-trifluoromethoxybenzaldehyde (0.58 g, 2.65 mmol) and 2-methylbut-2-ene (37 mL) in t-butanol (16 mL). Add dropwise a solution of sodium dihydrogen phosphate hydrate (0.92 g) and sodium chlorite (0.42 g, 4.7 mmol) in water (10 mL). After 4 hours, adjust the pH of the reaction mixture to about 8 to 9 using a 1 M aqueous sodium hydroxide solution. Evaporate the reaction mixture in vacuo at about ambient temperature to remove most of the t-butanol. Add water (40 mL) and extract three times with hexane (10 mL). Adjust the pH of the aqueous layer to about 1 using a 1 M aqueous hydrochloric acid solution and extract five times with diethyl ether. Combine the organic layers, dry over Na2SO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 1/1 ethyl acetate/hexane containing 0.5% acetic acid to give 2-methoxy-5-trifluoromethoxybenzoic acid: Rf=0.34 (silica gel, 1/1 ethyl acetate/hexane containing 0.5% acetic acid).

[Compound]

Name

Heterocycles

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium dihydrogen phosphate hydrate

Quantity

0.92 g

Type

reactant

Reaction Step Four

Name

ethyl acetate hexane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:4]=1[CH:5]=[O:6].CC(=CC)C.O.P([O-])(O)(O)=[O:23].[Na+].Cl([O-])=O.[Na+].[OH-].[Na+]>C(O)(C)(C)C.O.C(OCC)(=O)C.CCCCCC>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:13])([F:14])[F:15])=[CH:7][C:4]=1[C:5]([OH:23])=[O:6] |f:2.3.4,5.6,7.8,11.12|

|

Inputs

Step One

[Compound]

|

Name

|

Heterocycles

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.58 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=O)C=C(C=C1)OC(F)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

37 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CC

|

Step Four

|

Name

|

sodium dihydrogen phosphate hydrate

|

|

Quantity

|

0.92 g

|

|

Type

|

reactant

|

|

Smiles

|

O.P(=O)(O)(O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.42 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Step Seven

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporate the reaction mixture in vacuo at about ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the t-butanol

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Add water (40 mL) and extract three times with hexane (10 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract five times with diethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a residue

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C(=O)O)C=C(C=C1)OC(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |